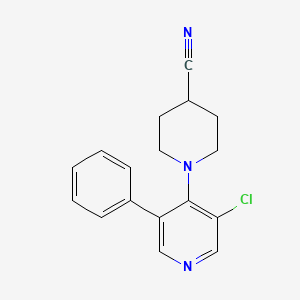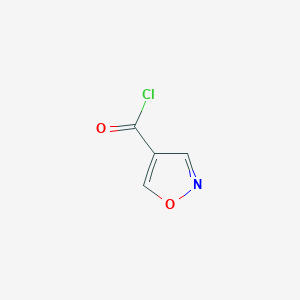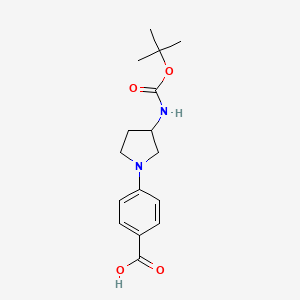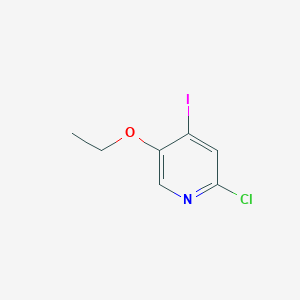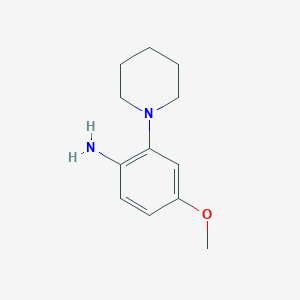
4-Methoxy-2-(piperidin-1-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Methoxy-2-(piperidin-1-yl)aniline is an organic compound that belongs to the class of phenylamines It is characterized by the presence of a methoxy group at the fourth position and a piperidinyl group at the second position of the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(piperidin-1-yl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-methoxyphenylamine and piperidine.
Reaction: The 4-methoxyphenylamine is reacted with piperidine under specific conditions to form the desired product. This reaction is usually carried out in the presence of a suitable catalyst and solvent.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
4-Methoxy-2-(piperidin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxy and piperidinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
4-Methoxy-2-(piperidin-1-yl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Methoxy-2-(piperidin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-Methoxy-4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline
- 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
Uniqueness
4-Methoxy-2-(piperidin-1-yl)aniline is unique due to its specific structural features, which confer distinct chemical and biological properties
特性
分子式 |
C12H18N2O |
|---|---|
分子量 |
206.28 g/mol |
IUPAC名 |
4-methoxy-2-piperidin-1-ylaniline |
InChI |
InChI=1S/C12H18N2O/c1-15-10-5-6-11(13)12(9-10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3 |
InChIキー |
CMAZWWZGJQKTIH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)N)N2CCCCC2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
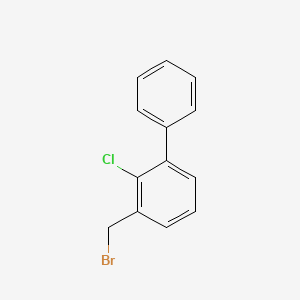
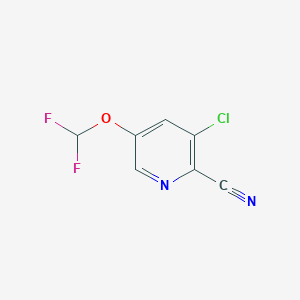
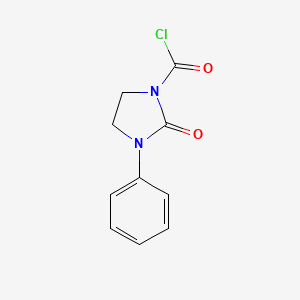

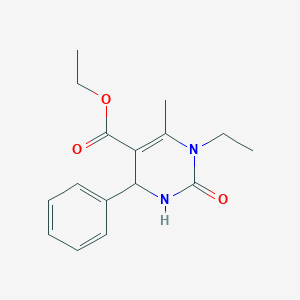
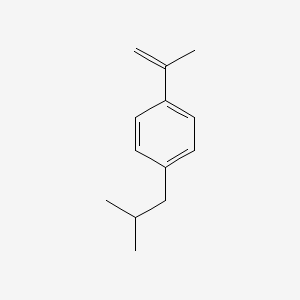
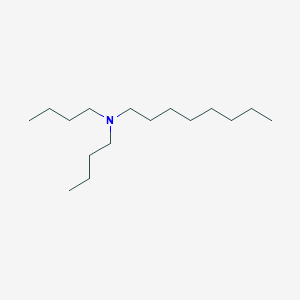
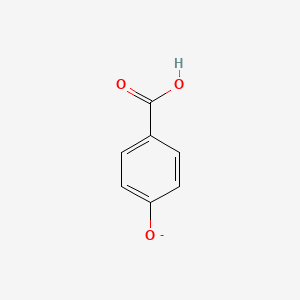
![2-(1H-pyrrol-2-yl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B8730722.png)
![2-[(4-Nitrophenyl)methanesulfonyl]ethan-1-ol](/img/structure/B8730728.png)
